2-(2-Aminoethoxy)isoindoline-1,3-dione

Description

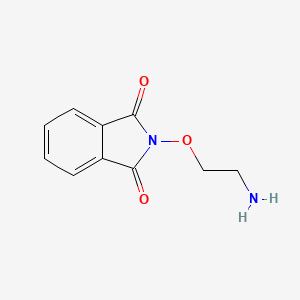

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVBSJGGYUFBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Aminoethoxy)isoindoline-1,3-dione CAS 848980-29-0 properties

The following technical guide provides an in-depth analysis of 2-(2-Aminoethoxy)isoindoline-1,3-dione , a critical intermediate in bioconjugation and medicinal chemistry.

CAS Registry Number: 848980-29-0

Synonyms:

Executive Summary

2-(2-Aminoethoxy)isoindoline-1,3-dione is a specialized bifunctional building block used primarily to introduce the aminooxy (

This compound serves as a "masked" form of

Physicochemical Profile

The following data characterizes the free base form of the compound. Researchers should note that it is often handled as a hydrochloride or trifluoroacetate salt to enhance stability.

| Property | Value | Notes |

| Appearance | White to off-white solid | Crystalline powder in pure form. |

| Melting Point | 68 – 72 °C | Sharp melting point indicates high purity (Free base). |

| Boiling Point | ~383 °C (Predicted) | Decomposes at high temperatures; not typically distilled. |

| Solubility | DMSO, DMF, DCM, MeOH | Limited solubility in water; soluble in organic solvents. |

| pKa (Conjugate Acid) | ~4.5 (Amino group) | Significantly lower than alkyl amines (~10) due to the |

| Stability | Hygroscopic | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Analytical Characterization (¹H NMR Expectation)

In deuterated chloroform (

- 7.7 – 7.9 ppm (m, 4H): Characteristic AA'BB' system of the phthalimide aromatic ring.

-

4.2 – 4.3 ppm (t, 2H): Methylene protons adjacent to Oxygen (

-

2.9 – 3.1 ppm (t, 2H): Methylene protons adjacent to the Amine (

Synthetic Routes & Mechanism

The synthesis of CAS 848980-29-0 relies on the nucleophilic substitution of

Method A: The Mitsunobu Approach (High Precision)

This method is preferred for small-scale, high-purity synthesis as it avoids harsh basic conditions that might ring-open the phthalimide.

-

Reagents:

-Hydroxyphthalimide, -

Mechanism: The Mitsunobu reaction dehydratively couples the alcohol of the protected aminoethanol to the

-hydroxy group. -

Deprotection: Subsequent removal of the Boc group with Trifluoroacetic acid (TFA) yields the target CAS 848980-29-0 as a TFA salt.

Method B: Direct Alkylation (Scale-Up Route)

For larger batches, direct alkylation using a bromo-precursor is more atom-economical.

-

Reagents:

-Hydroxyphthalimide, -

Procedure:

- -Hydroxyphthalimide is deprotonated by TEA to form the oxyanion.

-

The anion attacks the alkyl bromide via

mechanism. -

Critical Step: Temperature control (60–70°C) is vital to prevent

-alkylation vs.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing the compound and its subsequent activation.

Figure 1: Synthetic pathway via direct alkylation of N-hydroxyphthalimide.

Applications in Drug Development[2]

The core utility of 2-(2-Aminoethoxy)isoindoline-1,3-dione lies in its ability to generate a semi-stable oxyamine linker .

Oxime Ligation (Bioconjugation)

The terminal amine of CAS 848980-29-0 can be acylated (e.g., with a drug pharmacophore or a dye). Once the payload is attached, the phthalimide group is removed (hydrazinolysis) to reveal the reactive aminooxy group.

-

Reaction:

-

Advantage: The resulting oxime bond is hydrolytically stable and forms at acidic pH (4.5–5.5), which is orthogonal to many other biological functional groups.

Experimental Protocol: Phthalimide Deprotection

To utilize the linker, the phthalimide mask must be removed.

Reagents: Hydrazine hydrate (

-

Dissolution: Dissolve the phthalimide-protected intermediate (1.0 eq) in Ethanol (0.1 M concentration).

-

Addition: Add Hydrazine hydrate (3.0 – 5.0 eq) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.[2]

-

Workup: Filter off the precipitate. Concentrate the filtrate. The residue contains the free aminooxy compound.

-

Note: Aminooxy compounds are potent nucleophiles; handle immediately or store as salts.

-

Visualization: Bioconjugation Logic

Figure 2: Workflow for utilizing the compound in bioconjugation strategies.

Safety & Handling Guidelines

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for alkylating agents and phthalimide derivatives .

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3] Potential respiratory sensitizer.[4]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.

-

Storage: The free base is prone to oxidation and hydrolysis over time. Store at -20°C or 2-8°C in a desiccator.

References

-

Bauer, L., & Suresh, K. S. (1963). The Synthesis of Hydroxylamine Derivatives from N-Hydroxyphthalimide. The Journal of Organic Chemistry. Link

- Groch, J. R., et al. (2019). Synthesis of Aminooxy-Functionalized Linkers for Bioconjugation. Organic Process Research & Development.

-

BenchChem. (2025). Technical Data: 2-(2-Aminoethoxy)isoindoline-1,3-dione Properties and Applications.Link

-

Organic Chemistry Portal. (2024). Gabriel Synthesis and Phthalimide Deprotection Strategies.[2][5][6]Link

-

PubChem. (2025).[7] Compound Summary: N-(2-Aminoethoxy)phthalimide.Link

Sources

- 1. 848980-29-0|2-(2-Aminoethoxy)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 2. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. geminiwoodfinishes.com [geminiwoodfinishes.com]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]

The N-(2-Aminoethoxy)phthalimide Linker: Structural Architectures for Stable Oxime Bioconjugation

Executive Summary

In the high-stakes landscape of Antibody-Drug Conjugate (ADC) and proteolysis-targeting chimera (PROTAC) development, linker stability is often the rate-limiting step for therapeutic index optimization. N-(2-aminoethoxy)phthalimide represents a critical class of heterobifunctional linker precursors designed to overcome the hydrolytic instability of first-generation hydrazone conjugates.

This technical guide analyzes the structural dynamics of this linker, specifically its role as a masked aminooxy (alkoxyamine) generator. Unlike standard alkyl amines, the aminooxy moiety exhibits the

Part 1: Structural Anatomy & Physicochemical Properties

The nomenclature "N-(2-aminoethoxy)phthalimide" describes a phthalimide protecting group attached to the nitrogen atom of an aminoethoxy spacer. Its utility lies in its latent functionality: the phthalimide masks the highly reactive oxygen-substituted nitrogen (aminooxy group) until the moment of conjugation.

Molecular Identity[1]

-

IUPAC Name: 2-(2-aminoethoxy)isoindoline-1,3-dione

-

Common Name: N-(2-aminoethoxy)phthalimide

-

Target Moiety (Post-Deprotection): 2-(Aminooxy)ethanamine (

) -

Key Structural Feature: The N–O bond . This heteroatom adjacency creates a repulsive interaction between the lone pairs of the nitrogen and oxygen, raising the ground state energy of the nucleophile (the

-effect). This makes the resulting aminooxy group significantly more reactive toward carbonyl electrophiles than a standard primary amine, yet the formed oxime bond is thermodynamically more stable.

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Bioconjugation |

| Molecular Weight | ~206.2 g/mol (Free base) | Low MW minimizes steric footprint in protein conjugates. |

| Solubility | Moderate in organic solvents (DCM, DMF); Low in water | Requires organic co-solvent (DMSO/DMF) during linker installation. |

| pKa (Conjugate Acid) | ~4.5 (Aminooxy group) | Critical: The low pKa allows oxime ligation at acidic pH (4.5–5.5), where side reactions with lysine ( |

| Linker Length | ~8–10 Å | Short spacer; rigid enough to prevent folding back, flexible enough for solvent access. |

Part 2: Synthetic Access & Purity Control

The synthesis of N-(2-aminoethoxy)phthalimide generally follows two pathways. The Mitsunobu route is preferred for high-purity applications (drug development) to avoid poly-alkylation side products common in direct alkylation.

The Mitsunobu Pathway (Preferred)

This route couples N-hydroxyphthalimide with N-Boc-aminoethanol. The Boc group protects the distal amine, allowing selective installation of the phthalimide on the oxygen.

Figure 1: Synthetic pathway for high-purity linker generation. The Mitsunobu reaction ensures exclusive O-alkylation.

Purity Specifications for Drug Conjugation

For ADC applications, the following impurities must be controlled:

-

N-Alkylated Isomers: Direct alkylation can sometimes lead to N-alkylation of the phthalimide rather than O-alkylation. The Mitsunobu condition suppresses this.

-

Hydrazine Contamination: If the linker is supplied as a free amine after hydrazine deprotection (rare for the precursor), residual hydrazine is toxic and competes in conjugation.

Part 3: Mechanism of Action – The Oxime Advantage

The primary value of this linker is the generation of Oxime Conjugates .[1] When the phthalimide is removed (see Protocol 4.1), it reveals the aminooxy group.

Comparative Stability: Oxime vs. Hydrazone

First-generation ADCs (e.g., Gemtuzumab ozogamicin) utilized hydrazone linkers. These suffered from premature hydrolysis in blood circulation (pH 7.4), releasing toxic payloads before reaching the target cell.

| Linkage Type | Structure | Hydrolytic Stability (pH 7.4) | Stability (pH 5.0, Lysosome) |

| Hydrazone | Low ( | Rapid Cleavage | |

| Oxime | High ( | Stable (requires specific cleavage design) |

Mechanism: The oxygen atom in the oxime is more electronegative than the nitrogen in a hydrazone.[2] This lowers the basicity of the imine nitrogen, making it less susceptible to protonation—the first step in acid-catalyzed hydrolysis.[2]

Part 4: Experimental Protocols

Phthalimide Deprotection (Unmasking the Warhead)

Before the linker can react with an aldehyde (e.g., on a glycan or N-terminal ketone), the phthalimide group must be cleaved.

Reagents:

-

Substrate: Phthalimide-protected linker conjugate

-

Reagent: Hydrazine Monohydrate (

) or Methylhydrazine (milder) -

Solvent: Ethanol or Methanol[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve the phthalimide-linker construct in Ethanol (0.1 M concentration).

-

Addition: Add Hydrazine Monohydrate (5–10 equivalents). Note: Excess hydrazine drives the equilibrium to completion and breaks down the phthalhydrazide byproduct.

-

Reaction: Stir at room temperature for 1–2 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Filter off the precipitate.[3][4] Concentrate the filtrate.

-

Purification: The released amine/aminooxy compound is often purified via semi-prep HPLC to remove residual hydrazine.

Bioconjugation: Oxime Ligation

This protocol describes coupling the deprotected linker (now bearing an

Buffer System: 0.1 M Sodium Acetate, pH 4.5–5.5. Rationale: The low pH protonates lysine amines (rendering them non-nucleophilic) but leaves the aminooxy group (pKa ~4.5) partially unprotonated and highly reactive.

Protocol:

-

Oxidation: Treat Antibody (10 mg/mL) with Sodium Periodate (10 mM) for 30 min at 4°C to generate aldehydes on the Fc glycans. Desalt into Acetate Buffer (pH 5.0).

-

Coupling: Add the Aminooxy-Linker (20–50 molar excess) to the oxidized antibody.

-

Catalysis (Optional): Add p-phenylenediamine (10–100 mM) or aniline as a catalyst.

-

Incubation: 4–16 hours at Room Temperature.

-

Purification: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove excess linker.

Figure 2: Bioconjugation workflow utilizing the N-(2-aminoethoxy)phthalimide linker system.

Part 5: Applications in Drug Development[7]

Glyco-Connect ADCs

N-(2-aminoethoxy)phthalimide derivatives are the gold standard for site-specific conjugation to antibodies. By targeting the glycans (located on the Fc region), researchers avoid disrupting the antigen-binding capability of the Fab region, a common issue with random Lysine conjugation.

PROTAC Linkers

In PROTAC design, the linker length and composition determine the ternary complex stability. The aminoethoxy moiety provides a unique "kinked" geometry and increased solubility compared to pure alkyl chains, potentially improving the pharmacokinetic profile of the degrader.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

-

Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides via Mitsunobu reaction. Synthesis, 1976(10), 682-684.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 4: Zero-Length Crosslinkers.

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

-

BenchChem. (2025).[4] Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.

Sources

A Senior Application Scientist's Guide: Distinguishing N-hydroxyphthalimide and 2-(2-Aminoethoxy)isoindoline-1,3-dione in Synthetic and Medicinal Chemistry

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a cornerstone.[1][2] Within this chemical class, N-hydroxyphthalimide (NHPI) and its derivatives represent critical tools for researchers. However, a fundamental misunderstanding often arises between NHPI itself and its elaborated derivatives, such as 2-(2-Aminoethoxy)isoindoline-1,3-dione. This guide provides an in-depth technical analysis of these two compounds, moving beyond simple structural comparison to elucidate their profound functional differences. We will establish that N-hydroxyphthalimide is a versatile reagent and organocatalyst , prized for the reactivity of its N-hydroxyl group. In contrast, 2-(2-Aminoethoxy)isoindoline-1,3-dione is a bifunctional synthetic building block , where the N-hydroxyl group has been functionalized, and the key reactive site is a terminal primary amine. Understanding this reagent-versus-building block paradigm is crucial for logical experimental design, from catalysis to the synthesis of novel pharmaceutical agents.

Section 1: Foundational Analysis of N-hydroxyphthalimide (NHPI)

N-hydroxyphthalimide (NHPI) is an organic compound that has garnered significant attention for its utility as both a reagent and a catalyst in a multitude of chemical transformations.[3][4]

Molecular Structure and Physicochemical Properties

NHPI is a derivative of phthalimide featuring a hydroxyl group attached directly to the imide nitrogen.[5] This single structural modification is the source of its unique and powerful reactivity. The compound is a white to pale yellow crystalline solid, a color variation that can be attributed to two different polymorphs dependent on the solvent used during crystallization.[3][6]

Caption: Chemical structure of N-hydroxyphthalimide.

Table 1: Physicochemical Properties of NHPI and its Aminoethoxy Derivative

| Property | N-hydroxyphthalimide (NHPI) | 2-(2-Aminoethoxy)isoindoline-1,3-dione |

| CAS Number | 524-38-9[3] | 848980-29-0[7] |

| Molecular Formula | C₈H₅NO₃[3] | C₁₀H₁₀N₂O₃[7] |

| Molecular Weight | 163.13 g/mol [3] | 206.20 g/mol [7] |

| Appearance | White to pale yellow crystalline solid[3][4] | Solid (assumed) |

| Melting Point | ~233 °C (decomposes)[3][8] | Not widely reported |

| Key Functional Group | N-Hydroxyl (-N-OH) | Terminal Primary Amine (-NH₂) |

| Primary Role | Reagent / Catalyst | Synthetic Building Block |

Synthesis Overview

NHPI is readily synthesized through several established methods. The most common laboratory and industrial preparation involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.[3][8] This straightforward condensation reaction provides high yields of the desired product, making NHPI an accessible and cost-effective reagent.

Core Reactivity: The N-OH Nexus

The synthetic utility of NHPI is almost entirely derived from the reactivity of the N-hydroxy group. This group imparts a dualistic chemical nature, allowing NHPI to function as a potent nucleophile or as a precursor to a highly reactive radical species.

The N-OH group of NHPI is acidic (pKa ≈ 6.1) and can be deprotonated to form a potent nucleophile. This reactivity is expertly harnessed in the Mitsunobu reaction.[9] In this reaction, an alcohol is treated with NHPI in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it a cornerstone for stereospecific synthesis.[9] The primary utility of this transformation is the synthesis of O-alkyl hydroxylamines, which are valuable intermediates in medicinal chemistry.[10] The phthalimide group effectively serves as a protecting group for the hydroxylamine, which can be liberated in a subsequent step.

Perhaps the most impactful application of NHPI is in the field of catalysis, particularly for aerobic oxidations.[4][11] Under oxidative conditions, often initiated by a metal co-catalyst or a radical initiator, NHPI undergoes homolytic cleavage of the O-H bond to form the phthalimido-N-oxyl (PINO) radical.[3][5][11]

PINO is a powerful hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from a wide variety of organic substrates, including challenging C-H bonds in alkanes.[5][12] This initiation step generates a carbon-centered radical on the substrate, which then reacts with molecular oxygen (O₂) in the air, propagating a radical chain reaction. This process allows for the selective oxidation of hydrocarbons to alcohols, ketones, or carboxylic acids under relatively mild and environmentally benign conditions, positioning NHPI as a key catalyst for "green chemistry" initiatives.[4][11]

Section 2: Foundational Analysis of 2-(2-Aminoethoxy)isoindoline-1,3-dione

This compound represents a functional evolution of NHPI. It is not a reagent used to transform other molecules in the same manner as its parent compound; rather, it is a carefully designed building block intended for incorporation into larger molecular architectures.

Molecular Structure and Physicochemical Properties

Structurally, the N-hydroxy group of NHPI has been alkylated with a 2-aminoethyl moiety via an ether linkage. This modification fundamentally alters its chemical personality. The acidic proton of NHPI is gone, and in its place is a flexible side chain terminating in a basic and nucleophilic primary amine group (-NH₂).

Caption: Chemical structure of 2-(2-Aminoethoxy)isoindoline-1,3-dione.

Synthesis: A Derivative of NHPI

This molecule is a direct product of the chemistry described in Section 1.3.1. It can be synthesized from N-hydroxyphthalimide and a protected 2-aminoethanol derivative (e.g., N-Boc-ethanolamine) under Mitsunobu conditions, followed by deprotection of the amine. This synthetic lineage underscores the relationship between the two molecules: NHPI is the precursor, and 2-(2-Aminoethoxy)isoindoline-1,3-dione is the product.

Core Reactivity: The Terminal Amine Handle

With the N-OH group masked as a stable N-O-C ether linkage, the molecule's reactivity is dominated by the terminal primary amine. This group serves as a versatile "handle" for a wide array of chemical transformations, including:

-

Amide bond formation: Reacting with carboxylic acids, acid chlorides, or active esters to form amides.

-

Reductive amination: Reacting with aldehydes or ketones to form secondary amines.

-

Nucleophilic substitution: Reacting with alkyl halides.

-

Urea and thiourea formation: Reacting with isocyanates or isothiocyanates.

Key Applications: A Bifunctional Building Block

The true value of 2-(2-Aminoethoxy)isoindoline-1,3-dione lies in its bifunctionality. It provides a linker of defined length (the -O-CH₂-CH₂-NH₂ unit) attached to the well-established isoindoline-1,3-dione pharmacophore.[13] This scaffold is present in numerous clinically significant drugs, including thalidomide and its immunomodulatory analogs (IMiDs).[1] Therefore, this building block allows medicinal chemists to:

-

Introduce the phthalimide scaffold into a target molecule.

-

Utilize the amine handle to connect this scaffold to other fragments, peptides, or molecular probes.

-

Potentially cleave the phthalimide group at a later stage to unmask a hydroxylamine functionality if desired.

Section 3: Head-to-Head Comparison: Reagent vs. Product

The distinction between these two molecules is a classic case of functional divergence originating from a single structural change.

Structural and Functional Dichotomy

NHPI is a reactive agent defined by its N-OH group. 2-(2-Aminoethoxy)isoindoline-1,3-dione is a stable building block defined by its terminal -NH₂ group. The former initiates reactions, while the latter participates in them.

Caption: Functional relationship between NHPI and its aminoethoxy derivative.

Causality in Experimental Design: When to Choose Which

The choice between these two compounds is dictated entirely by the synthetic goal:

-

Choose N-hydroxyphthalimide when:

-

You need to catalyze an aerobic oxidation. The causality is that only NHPI can generate the PINO radical required for the HAT mechanism.

-

You want to convert a chiral secondary alcohol into an O-alkyl hydroxylamine with inversion of stereochemistry. The causality is that the N-OH group is the required nucleophile for the Mitsunobu reaction.

-

You need to activate a carboxylic acid for peptide synthesis.[3][8]

-

-

Choose 2-(2-Aminoethoxy)isoindoline-1,3-dione when:

-

You need to synthesize a larger molecule that incorporates the phthalimide pharmacophore connected by a flexible ether-amine linker. The causality is that the terminal amine provides the required nucleophilic handle for coupling reactions.

-

You are performing fragment-based drug discovery and need a fragment containing a phthalimide head group and an amine vector for growth.

-

Section 4: Field-Proven Methodologies and Protocols

To ground this analysis in practical application, the following are representative, self-validating protocols for the distinct uses of each compound.

Protocol 1: Synthesis of an O-Alkyl Hydroxylamine using NHPI via the Mitsunobu Reaction

This protocol details the stereoinvertive conversion of an alcohol to its corresponding O-phthalimido derivative.

-

Objective: To synthesize 2-((1-phenylethoxy)isoindoline-1,3-dione from (R)-1-phenylethanol.

-

Methodology:

-

To a stirred, cooled (0 °C) solution of (R)-1-phenylethanol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M), add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) against starting materials to confirm consumption of the alcohol.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the product.

-

Self-Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. The stereochemical inversion can be confirmed by comparing the optical rotation to literature values or by chiral HPLC analysis.

-

Protocol 2: Catalytic Aerobic Oxidation of Ethylbenzene using NHPI

This protocol demonstrates the use of NHPI as a catalyst for C-H activation.

-

Objective: To oxidize ethylbenzene to acetophenone using NHPI and a co-catalyst.

-

Methodology:

-

In a reaction vessel equipped with a reflux condenser and a balloon of air (or under a gentle stream of air), combine ethylbenzene (1.0 eq), N-hydroxyphthalimide (0.1 eq), and Cobalt(II) acetate (0.01 eq) in acetic acid (0.5 M).

-

Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours.

-

Validation Checkpoint: Periodically take aliquots and analyze by Gas Chromatography (GC) or GC-MS to monitor the formation of acetophenone and consumption of ethylbenzene.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Self-Validation: After solvent removal, purify the product via distillation or chromatography. Confirm identity and purity by GC and NMR spectroscopy.

-

Protocol 3: Amide Coupling using 2-(2-Aminoethoxy)isoindoline-1,3-dione

This protocol illustrates the use of the derivative as a nucleophilic building block.

-

Objective: To synthesize N-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl))benzamide.

-

Methodology:

-

To a solution of benzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to form the active ester.

-

Add a solution of 2-(2-Aminoethoxy)isoindoline-1,3-dione (1.05 eq) in DMF to the reaction mixture.

-

Stir at room temperature for 4-8 hours.

-

Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the consumption of the amine starting material.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate.

-

Self-Validation: After concentrating the solvent, purify the product by recrystallization or column chromatography. Confirm the structure of the resulting amide by NMR and HRMS.

-

Section 5: Conclusion

While 2-(2-Aminoethoxy)isoindoline-1,3-dione and N-hydroxyphthalimide share a common phthalimide core, they are fundamentally different chemical entities with distinct and non-interchangeable roles in synthesis. NHPI is a dynamic reagent and catalyst whose utility is unlocked through the reactivity of its N-OH bond, enabling powerful transformations like the Mitsunobu reaction and PINO-mediated oxidations. Conversely, 2-(2-Aminoethoxy)isoindoline-1,3-dione is a stable, bifunctional building block designed for strategic incorporation into larger molecules, leveraging its terminal amine as a synthetic handle. For researchers in drug development and organic synthesis, recognizing this critical distinction is paramount for the logical and efficient design of experimental protocols and the successful construction of complex molecular targets.

References

-

N-Hydroxyphthalimide - Wikipedia. [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. [Link]

-

Girard, C., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. Journal of Combinatorial Chemistry, 7(4), 584-591. [Link]

-

Gabriel phthalimide synthesis - askIITians. [Link]

-

Gabriel Synthesis. Cambridge University Press. [Link]

-

Optimizing Organic Synthesis: The Role of N-Hydroxyphthalimide as a Catalyst - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Gabriel Synthesis - Organic Chemistry Tutor. [Link]

-

The Gabriel Synthesis - Chemistry Steps. [Link]

-

N-Hydroxyphthalimide - Grokipedia. [Link]

-

N-Hydroxyphthalimide | C8H5NO3 | CID 10665 - PubChem. [Link]

-

Nakayama, K., et al. (2018). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Beilstein Journal of Organic Chemistry, 14, 2556-2579. [Link]

-

The Mitsunobu Reaction - ResearchGate. [Link]

-

Molecular structure of N-hydroxyphthalimide (CAS RN: 524–38-9) - ResearchGate. [Link]

-

Elusive Forms and Structures of N-Hydroxyphthalimide: The Colorless and Yellow Crystal Forms of N-Hydroxyphthalimide - ACS Publications. [Link]

-

Barrett, A. G. M., et al. (2000). Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters, 2(18), 261-264. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. [Link]

-

Phthalimides: developments in synthesis and functionalization - RSC Publishing. [Link]

-

Hussein, F. A., et al. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies, 5(4), 322-333. [Link]

-

Porta, R., et al. (2014). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry, 10, 2963-2987. [Link]

-

Synthesis of N‐hydroxyimides 1–4 - ResearchGate. [Link]

-

N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. [Link]

-

Xu, Y., & Xu, M. (2021). Synthesis of protected amines from N-hydroxyphthalimide esters via Curtius rearrangement. Journal of the University of Science and Technology of China, 51(2), 111-116. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. [Link]

-

Kumar, B., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3. [Link]

-

Asadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-368. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 848980-29-0|2-(2-Aminoethoxy)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 8. N-Hydroxyphthalimide | 524-38-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]

Precision Bioconjugation via Bifunctional Aminooxy Linkers

A Technical Guide to Oxime Ligation Chemistry

Executive Summary

This technical guide addresses the strategic implementation of bifunctional aminooxy linker precursors in bioconjugation, specifically for Antibody-Drug Conjugates (ADCs) and synthetic vaccines. Unlike conventional amine-reactive (NHS ester) or thiol-reactive (maleimide) chemistries, aminooxy-based conjugation exploits the oxime ligation —a bioorthogonal reaction between an alkoxyamine and a carbonyl (aldehyde/ketone).[1]

This guide provides a validated framework for utilizing heterobifunctional aminooxy linkers to achieve site-specific, hydrolytically stable conjugates. It synthesizes thermodynamic principles with field-proven protocols, ensuring reproducibility and scalability in drug development workflows.

Part 1: The Mechanistic Advantage

1.1 Thermodynamics of the Oxime Bond

The primary rationale for selecting aminooxy linkers over hydrazide alternatives is hydrolytic stability . While both reagents react with aldehydes, the resulting oxime bond (

-

The Alpha Effect: The oxygen atom adjacent to the nitrogen in the aminooxy group possesses lone pairs that overlap with the nitrogen's orbitals, increasing nucleophilicity (

) while reducing the basicity of the product. This prevents acid-catalyzed hydrolysis at physiological pH. -

Stability Data: At pH 7.0, the hydrolysis rate constant for an oxime is approximately 1000-fold lower than that of a simple hydrazone [1].[2][3][4]

1.2 Comparative Stability Matrix

| Linkage Type | Reactants | Hydrolytic Stability (pH 7.4) | Hydrolytic Stability (pH 4.5) | Primary Application |

| Oxime | Aminooxy + Aldehyde | High ( | Moderate (Stable in lysosome) | ADCs, Long-circulating biologics |

| Hydrazone | Hydrazide + Aldehyde | Low ( | Low (Rapid cleavage) | pH-sensitive drug release |

| Imine | Amine + Aldehyde | Very Low (Unstable) | Very Low | Transient intermediates |

Part 2: Structural Design of Bifunctional Precursors

Bifunctional aminooxy precursors are typically heterobifunctional , containing an aminooxy group on one end and a different reactive moiety on the other, separated by a spacer (usually PEG).

2.1 Common Precursor Architectures

-

Aminooxy-PEG

-NHS Ester:-

Function: Bridges lysine residues (via NHS) to aldehyde-tagged payloads, or converts surface amines into aminooxy handles.

-

Use Case: Surface modification of nanoparticles.

-

-

Aminooxy-PEG

-Maleimide:-

Function: Links sulfhydryl groups (cysteine) to aldehyde-containing molecules (e.g., oxidized glycans).

-

Use Case: Site-specific ADC synthesis where the antibody is oxidized at the Fc glycan and the drug is thiol-functionalized.

-

-

Aminooxy-PEG

-Azide:-

Function: Enables "Click" chemistry (CuAAC or SPAAC) coupled with oxime ligation.

-

Use Case: Orthogonal dual-labeling strategies.[1]

-

2.2 Mechanism of Oxime Ligation & Catalysis

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon. Under neutral conditions, this reaction is slow (

Catalysis is Critical: The addition of aniline or p-phenylenediamine (pPDA) accelerates the reaction by forming a highly reactive protonated Schiff base intermediate, increasing rates by 10-100x [2].

Figure 1: Aniline-catalyzed oxime ligation mechanism.[1] The catalyst activates the carbonyl, facilitating rapid nucleophilic attack by the aminooxy group.

Part 3: Experimental Protocol (Site-Specific Antibody Conjugation)

Objective: Conjugate a PEG-Aminooxy linker to the Fc region of an IgG1 antibody via glycan oxidation. This method preserves the antigen-binding affinity by avoiding lysine modification in the CDR.

3.1 Reagents & Preparation

-

Antibody: IgG1 (conc. > 2 mg/mL) in PBS.

-

Oxidant: Sodium Periodate (NaIO

), 100 mM stock in water (Freshly prepared).[5] -

Linker: Aminooxy-PEG

-Biotin (or Drug), 10 mM stock in DMSO. -

Catalyst: Aniline, 1 M stock in water (pH adjusted to 6.0 with HCl).

-

Quench: Glycerol or Ethylene Glycol.

-

Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5 (Oxidation Buffer).

3.2 Step-by-Step Workflow

Step 1: Mild Periodate Oxidation Rationale: Periodate specifically cleaves the vicinal diols on the mannose/galactose residues of the Fc glycan, generating reactive aldehydes.

-

Buffer exchange antibody into Oxidation Buffer (pH 5.5) using a Zeba spin column or dialysis.

-

Add NaIO

to a final concentration of 1–2 mM .-

Critical: Do not exceed 10 mM or 30 mins, as this may oxidize sensitive amino acids (Met, Trp).

-

-

Incubate for 30 minutes on ice in the dark.

-

Quench by adding Glycerol (final 100 mM) for 5 minutes.

-

Purify immediately via desalting column (PD-10 or Zeba) into PBS (pH 6.5 - 7.0) to remove excess periodate.

Step 2: Aniline-Catalyzed Ligation Rationale: Aniline accelerates the reaction at neutral pH, allowing efficient conjugation without protein precipitation.[6]

-

Add the Aminooxy Linker to the oxidized antibody (5–20 molar excess).

-

Add Aniline to a final concentration of 10–100 mM .[6]

-

Incubate for 2–4 hours at room temperature (or overnight at 4°C).

-

Self-Validation: Monitor reaction progress via LC-MS (shift in heavy chain mass) or UV-Vis (if linker has a chromophore).

Step 3: Purification & Analysis

-

Remove excess linker and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

-

Validation:

-

HABA Assay: If using biotin linker.

-

Reducing SDS-PAGE: Verify heavy chain shift (glycans are on the heavy chain).

-

Figure 2: Workflow for site-specific antibody conjugation using aminooxy linkers.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Insufficient oxidation | Increase NaIO |

| pH too high | Oxime formation is acid-catalyzed. Ensure pH is 6.0–7.0. Use 100 mM Aniline.[6] | |

| Precipitation | Over-oxidation | Reduce NaIO |

| Hydrophobic linker | Use a longer PEG spacer (PEG | |

| Non-Specific Binding | Unreacted aldehydes | Cap residual aldehydes with a small aminooxy reagent (e.g., aminooxy-ethanol) post-conjugation. |

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[3]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[7] Bioconjugate Chemistry, 19(12), 2543–2548.[8]

-

Biotium. (2020).[5] Protocol: Aminooxy Labeling of Glycoproteins.

-

BenchChem. (2025).[6][9] Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.

-

BroadPharm. (2022).[10] Protocol for PEG Aminooxy Bioconjugation.

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. biotium.com [biotium.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. broadpharm.com [broadpharm.com]

molecular weight and solubility of 2-(2-Aminoethoxy)isoindoline-1,3-dione

This guide serves as a comprehensive technical resource for 2-(2-Aminoethoxy)isoindoline-1,3-dione , a critical heterobifunctional linker used in medicinal chemistry and bioconjugation.

Common Name: N-(2-Aminoethoxy)phthalimide CAS Number: 848980-29-0 (Free Base) | 1844894-68-3 (TFA Salt) Molecular Weight: 206.20 g/mol (Free Base)

Executive Summary

2-(2-Aminoethoxy)isoindoline-1,3-dione is a specialized heterobifunctional linker designed for chemoselective bioconjugation. Structurally, it consists of a phthalimide-protected aminooxy group connected to a primary ethylamine.

Its primary utility lies in oxime ligation strategies :

-

The primary amine allows for standard amide coupling to carboxylic acids (e.g., on a drug or protein).

-

The phthalimide group acts as a robust protecting group for the oxygen-substituted amine.

-

Upon deprotection, it reveals an alkoxyamine (–O–NH₂) , which reacts specifically with aldehydes or ketones to form stable oxime linkages.

Physicochemical Profile

Molecular Identity

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 206.20 g/mol |

| Exact Mass | 206.0691 |

| Physical State | White to off-white solid |

| pKa (Predicted) | ~8.8 (Primary Amine); Phthalimide is neutral/weakly acidic |

| LogP | ~0.5 (Moderate hydrophilicity due to ether/amine) |

Structural Analysis

The molecule is amphiphilic. The phthalimide core is planar and hydrophobic, driving π-π stacking interactions in the solid state. The aminoethoxy tail provides polarity and basicity.

-

Phthalimide Moiety: Acts as a "mask" for the oxyamine. It is stable to acidic and mild basic conditions but sensitive to strong nucleophiles (e.g., hydrazine, hydroxide).

-

Aminoethoxy Chain: The ether oxygen (

) adjacent to the phthalimide nitrogen lowers the pKa of the liberated amine (after deprotection) compared to alkyl amines, enhancing reactivity toward carbonyls at neutral pH (the "Alpha Effect").

Solubility & Stability Protocols

Solubility Profile

The solubility of 2-(2-Aminoethoxy)isoindoline-1,3-dione is heavily dependent on pH and ionization state.

| Solvent | Solubility Rating | Notes |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions (100 mM). |

| DMF | High (>50 mg/mL) | Suitable alternative to DMSO for peptide synthesis. |

| Water (Neutral) | Low (<1 mg/mL) | The free base is poorly soluble in neutral water. |

| Water (Acidic) | Moderate to High | Soluble in 0.1 M HCl or 0.1% TFA (forms ammonium salt). |

| DCM / MeOH | Moderate | Good solubility for synthetic workups. |

Stability & Storage

-

Hydrolytic Stability: The phthalimide ring is susceptible to hydrolysis in strong alkaline aqueous solutions (pH > 12), leading to ring opening (phthalamic acid formation).

-

Oxidation: The primary amine is sensitive to long-term air exposure (formation of carbamates/oxides).

-

Storage Protocol: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

Visualizing Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the experimental stage.

Figure 1: Solubility decision tree ensuring optimal compound stability and availability.

Experimental Protocols

Standard Stock Solution (50 mM)

-

Weigh 10.3 mg of 2-(2-Aminoethoxy)isoindoline-1,3-dione.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds until fully dissolved.

-

Aliquot into small vials (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C.

Bioconjugation Workflow (The "Linker" Role)

This protocol describes using the compound to link a carboxylic acid (Drug-COOH) to an aldehyde-tagged protein.

Step 1: Amide Coupling (Drug Attachment)

-

Reagents: Drug-COOH, HATU (1.1 eq), DIPEA (3 eq), Linker (1.2 eq) in DMF.

-

Mechanism: The primary amine of the linker reacts with the activated ester of the drug.

-

Product: Drug-CONH-CH2-CH2-O-Phth.

Step 2: Deprotection (Phthalimide Cleavage)

-

Reagent: Hydrazine Hydrate (5–10 eq) in Methanol/DCM.

-

Condition: Stir at Room Temperature for 1–2 hours.

-

Note: A white precipitate (phthalhydrazide) will form. Filter this off.

-

Product: Drug-CONH-CH2-CH2-O-NH2 (Active Alkoxyamine).

Step 3: Oxime Ligation

-

Reagents: Deprotected Linker-Drug + Protein-Aldehyde.

-

Buffer: Acetate Buffer (pH 4.5) or PBS (pH 7.4) with aniline catalyst.[1]

-

Result: Stable Oxime Bond (=N-O-).

Mechanism of Action Visualization

The following diagram details the chemical transformation from the protected precursor to the active conjugation agent.

Figure 2: Synthetic workflow for converting the phthalimide precursor into a bioactive conjugate.

References

-

PubChem Compound Summary. (2025). 2-(2-Aminoethoxy)isoindoline-1,3-dione.[2] National Center for Biotechnology Information. Link

-

BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Cleavage of the Phthalimide Group. Link

-

Organic Chemistry Portal. (2024). Gabriel Synthesis and Phthalimide Deprotection Strategies. Link

-

Sigma-Aldrich. (2024). Product Specification: Phthalimide Linkers for Chemical Biology. Link

- Bioconjugate Techniques (3rd Ed). Hermanson, G. T. (2013). Chapter 5: Heterobifunctional Crosslinkers. Academic Press.

Sources

Methodological & Application

Technical Protocol: Conjugation of 2-(2-Aminoethoxy)isoindoline-1,3-dione to Carboxylic Acids

Introduction & Strategic Utility

This Application Note details the protocol for conjugating 2-(2-Aminoethoxy)isoindoline-1,3-dione (also known as

The Chemical Logic

This reagent is a specialized heterobifunctional linker designed to introduce a masked aminooxy (

-

Coupling Handle: The primary amine (

) allows for standard amide coupling to carboxylic acids ( -

Protected Payload: The phthalimide moiety protects the oxygen-bound nitrogen.

-

Activation: Post-conjugation, the phthalimide is removed via hydrazinolysis to reveal the aminooxy group.

-

Application: The resulting aminooxy-conjugate is a "super-nucleophile" (due to the alpha-effect) used for highly specific oxime ligations with aldehydes or ketones, widely used in protein labeling, glyco-engineering, and PROTAC synthesis.

Chemical Specifications

| Parameter | Specification |

| Compound Name | 2-(2-Aminoethoxy)isoindoline-1,3-dione |

| CAS Number | 848980-29-0 (HCl salt: 1198286-64-4) |

| Molecular Weight | 206.20 g/mol (Free base) |

| Solubility | DMSO, DMF, DCM, Methanol (Moderate) |

| pKa (Approx) | ~8.5–9.0 (Primary amine, lowered by |

| Storage | 2–8°C, Desiccated, Protect from light |

Workflow Visualization

The following diagram illustrates the complete lifecycle of the linker, from conjugation to the final oxime ligation application.

Figure 1: Strategic workflow for installing an aminooxy handle using 2-(2-Aminoethoxy)isoindoline-1,3-dione.

Experimental Protocols

Protocol A: Conjugation in Organic Solvent (HATU Method)

Best for: Small molecules, hydrophobic drugs, and peptides soluble in DMF/DMSO.

Reagents Required:

-

Target Carboxylic Acid (

) -

Linker: 2-(2-Aminoethoxy)isoindoline-1,3-dione (HCl salt preferred for stability)

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIPEA (

-Diisopropylethylamine)[1][2] -

Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Add DIPEA (3.0 equiv).[1]

-

Add HATU (1.1 equiv).

-

Critical Step: Stir for 5–10 minutes at Room Temperature (RT) to generate the activated ester. The solution may turn slightly yellow.

-

-

Coupling:

-

Add 2-(2-Aminoethoxy)isoindoline-1,3-dione (1.2 equiv) directly to the reaction mixture.

-

Note: If using the HCl salt of the linker, ensure enough DIPEA was added in step 1 to neutralize the salt (add 1.0 extra equiv of DIPEA if unsure).

-

Stir the reaction under nitrogen atmosphere at RT for 2–4 hours.

-

-

Monitoring:

-

Workup (Extraction):

-

Purification:

-

Purify via Flash Column Chromatography (Silica gel).

-

Eluent: typically Hexanes:EtOAc or DCM:MeOH gradients.

-

Protocol B: Conjugation in Aqueous/Buffer (EDC/NHS Method)

Best for: Proteins, Antibodies, or water-soluble polymers.

Reagents Required:

-

Target Molecule (in PBS or MES buffer, pH 4.7–6.0)

-

Linker: Dissolved in DMSO (stock solution)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

Step-by-Step Procedure:

-

Activation:

-

Dissolve the Target Molecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add EDC (10 equiv) and Sulfo-NHS (25 equiv).

-

React for 15 minutes at RT.

-

-

Coupling:

-

Add 2-(2-Aminoethoxy)isoindoline-1,3-dione (dissolved in minimal DMSO) to the activated protein.

-

Stoichiometry: Use 10–50 molar excess depending on desired labeling density.

-

Adjust pH to 7.2–7.5 using PBS or bicarbonate buffer immediately.

-

Incubate for 2 hours at RT or overnight at 4°C.

-

-

Purification:

-

Remove excess reagents via Desalting Column (e.g., PD-10) or Dialysis against PBS.

-

Protocol C: Phthalimide Deprotection (Revealing the Aminooxy)

This step validates the success of the conjugation by generating the active species.

Procedure:

-

Dissolve the Purified Conjugate (from Protocol A) in Methanol (or EtOH).

-

Add Hydrazine Monohydrate (2.0 – 5.0 equiv).

-

Stir at RT for 1–2 hours. (A white precipitate of phthalhydrazide may form).[3]

-

Workup:

-

Result: The molecule now terminates in

.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Incomplete activation of acid | Increase activation time; switch from EDC to HATU/DIPEA. Ensure solvents are anhydrous.[1] |

| Precipitation during Coupling | Linker solubility issue | Predissolve the linker in dry DMSO before adding to the reaction. |

| No Reaction (Deprotection) | Steric bulk or insufficient hydrazine | Heat to 40–50°C; Increase hydrazine to 10 equiv. |

| Product Hydrolysis | pH too high during workup | Aminooxy groups are stable, but ester linkages in the substrate might hydrolyze. Keep pH neutral. |

References

-

Structure & Properties: PubChem. 2-(2-Aminoethoxy)isoindoline-1,3-dione Compound Summary. National Library of Medicine. Available at: [Link]

-

Amide Coupling Mechanisms: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Available at: [Link]

-

Aminooxy Ligation Chemistry: Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Alkoxyamines via Gabriel Phthalimide Method using 2-(2-Aminoethoxy)isoindoline-1,3-dione

Authored by: Senior Application Scientist, Advanced Organic Synthesis Division

Abstract

This comprehensive guide details a robust, two-stage procedure for the synthesis of primary alkoxyamines utilizing the versatile Gabriel synthesis methodology. The protocol is specifically tailored for researchers, scientists, and professionals in drug development, providing a step-by-step workflow for the preparation of these valuable synthetic intermediates. The synthesis commences with the selective N-alkylation of the primary amine in 2-(2-Aminoethoxy)isoindoline-1,3-dione, followed by the classic Gabriel deprotection to unveil the desired alkoxyamine. This application note offers in-depth technical insights, validated experimental protocols, and a thorough examination of the underlying chemical principles to ensure reproducible and high-yield outcomes.

Introduction: The Significance of Alkoxyamines and the Gabriel Synthesis

Alkoxyamines (R-ONH₂) are a class of organic compounds featuring an amino group attached to an alkoxy group. They serve as crucial building blocks in medicinal chemistry and drug discovery, finding applications in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and imaging agents. The synthesis of primary alkoxyamines, however, can be challenging due to the potential for over-alkylation and other side reactions.

The Gabriel synthesis, a named reaction in organic chemistry, provides a reliable and high-yielding pathway for the preparation of primary amines.[1] The method utilizes a phthalimide as a protected form of a primary amine, which can be alkylated and subsequently deprotected to furnish the desired primary amine, free from secondary or tertiary amine impurities.[2] This application note adapts the principles of the Gabriel synthesis for the preparation of alkoxyamines, using 2-(2-Aminoethoxy)isoindoline-1,3-dione as a readily available starting material.

The Two-Stage Synthetic Approach

The synthesis of alkoxyamines from 2-(2-Aminoethoxy)isoindoline-1,3-dione is a two-stage process:

-

N-Alkylation: The primary amino group of the starting material is selectively alkylated using a suitable alkyl halide.

-

Deprotection: The phthalimide protecting group is removed, typically via hydrazinolysis (the Ing-Manske procedure), to yield the final alkoxyamine product.[3]

This approach leverages the differential reactivity of the primary amine and the phthalimide nitrogen, allowing for a controlled and efficient synthesis.

Experimental Protocols

Stage 1: N-Alkylation of 2-(2-Aminoethoxy)isoindoline-1,3-dione

This stage involves the nucleophilic substitution of an alkyl halide by the primary amine of the starting material. The use of a non-nucleophilic base is recommended to prevent competing reactions.

Materials and Reagents:

-

2-(2-Aminoethoxy)isoindoline-1,3-dione

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating plate

-

Standard glassware for organic synthesis

Step-by-Step Protocol:

-

To a solution of 2-(2-Aminoethoxy)isoindoline-1,3-dione (1.0 eq) in anhydrous DMF, add the non-nucleophilic base (K₂CO₃ or DIPEA, 1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the primary amine.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 50-80°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Stage 2: Deprotection of the Phthalimide Group (Ing-Manske Procedure)

The final step involves the removal of the phthalimide protecting group using hydrazine hydrate to liberate the desired alkoxyamine.[3]

Materials and Reagents:

-

N-alkylated intermediate from Stage 1

-

Ethanol or Methanol

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basification

-

Standard glassware for organic synthesis

Step-by-Step Protocol:

-

Dissolve the N-alkylated intermediate (1.0 eq) in ethanol or methanol.

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.[4]

-

Cool the reaction mixture to room temperature and add concentrated HCl to dissolve the precipitate and protonate the liberated amine.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a solution of NaOH or KOH until a pH of >10 is reached.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the final alkoxyamine.

Summary of Reaction Parameters and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yields for the synthesis of a representative alkoxyamine, O-benzyl-N-(2-aminoethyl)hydroxylamine, starting from 2-(2-Aminoethoxy)isoindoline-1,3-dione and benzyl bromide.

| Parameter | Stage 1: N-Alkylation | Stage 2: Deprotection |

| Starting Material | 2-(2-Aminoethoxy)isoindoline-1,3-dione | 2-(2-(Benzylamino)ethoxy)isoindoline-1,3-dione |

| Reagents | Benzyl bromide, K₂CO₃, DMF | Hydrazine hydrate, Ethanol |

| Temperature | 60°C | Reflux |

| Reaction Time | 6 hours | 4 hours |

| Typical Yield | 85-95% | 70-85% |

| Product Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |

Synthetic Workflow Diagram

The following diagram illustrates the two-stage synthesis of alkoxyamines using the Gabriel phthalimide method.

Caption: Overall workflow for the two-stage Gabriel synthesis of alkoxyamines.

Causality and Experimental Insights

-

Choice of Base in N-Alkylation: The use of a non-nucleophilic base like potassium carbonate or DIPEA is crucial in the first stage. Stronger, nucleophilic bases such as sodium hydroxide could lead to the hydrolysis of the phthalimide ring.

-

Solvent Selection: Anhydrous DMF is an excellent solvent for the N-alkylation step as it is polar aprotic, which facilitates Sₙ2 reactions.[3]

-

Deprotection Method: While acidic or basic hydrolysis can also be used for phthalimide deprotection, the Ing-Manske procedure with hydrazine hydrate is often preferred due to its milder and neutral reaction conditions, which helps to preserve sensitive functional groups in the target molecule.[4]

-

Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of both reaction stages, ensuring that the reactions are driven to completion and preventing the formation of byproducts due to prolonged reaction times or excessive heating.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in N-alkylation | - Incomplete reaction- Inactive alkyl halide- Competing elimination reaction | - Increase reaction temperature or time- Use a fresh batch of alkyl halide- Use a primary alkyl halide to minimize elimination |

| Incomplete deprotection | - Insufficient hydrazine hydrate- Short reaction time | - Increase the equivalents of hydrazine hydrate- Extend the reflux time and monitor by TLC |

| Difficulty in isolating the final product | - Emulsion formation during extraction- Product is water-soluble | - Add brine to break the emulsion- Use a different extraction solvent or perform continuous extraction |

Conclusion

The adapted Gabriel synthesis protocol presented in this application note offers a reliable and efficient method for the preparation of primary alkoxyamines from 2-(2-Aminoethoxy)isoindoline-1,3-dione. By following the detailed procedures and considering the provided insights, researchers can confidently synthesize these valuable compounds for their drug discovery and development programs.

References

Sources

reaction conditions for coupling 2-(2-Aminoethoxy)isoindoline-1,3-dione to NHS esters

Application Note & Protocol

Topic: Reaction Conditions for Coupling 2-(2-Aminoethoxy)isoindoline-1,3-dione to N-Hydroxysuccinimide (NHS) Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Amide Bond

In modern drug development and chemical biology, the covalent linkage of molecular fragments is a cornerstone of innovation. The formation of a stable amide bond between a primary amine and an N-hydroxysuccinimide (NHS) ester is one of the most robust and widely adopted bioconjugation strategies.[1] This reaction's popularity stems from its high specificity, efficiency under mild conditions, and the exceptional stability of the resulting amide bond.[2]

This guide focuses on the reaction between 2-(2-Aminoethoxy)isoindoline-1,3-dione, a versatile building block featuring a terminal primary amine[3], and a generic NHS ester. The isoindoline-1,3-dione (or phthalimide) moiety is a significant pharmacophore in medicinal chemistry.[4] Coupling it to molecules functionalized as NHS esters is a key step in synthesizing a wide range of functional probes, linkers for antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

As a senior application scientist, this document moves beyond a simple recitation of steps. It provides a detailed exploration of the reaction's mechanistic underpinnings, a critical analysis of the parameters that govern its success, and validated protocols to empower researchers to achieve reproducible, high-yield conjugations.

The Underlying Chemistry: Mechanism of Amine Acylation

The coupling of 2-(2-Aminoethoxy)isoindoline-1,3-dione to an NHS ester is a classic example of nucleophilic acyl substitution . The reaction proceeds through a well-defined pathway where the unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[5] This forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, expelling the N-hydroxysuccinimide as a stable leaving group to yield the final, irreversible amide bond.[2]

A critical, competing reaction is the hydrolysis of the NHS ester by water.[5] This parallel pathway cleaves the ester, regenerating the original carboxylic acid and rendering it unreactive towards the amine. The success of the conjugation is therefore a kinetic race between the desired aminolysis and the undesired hydrolysis.

Caption: Mechanism of NHS ester reaction with a primary amine.

Critical Parameters for Successful Conjugation

Optimizing the reaction environment is paramount. The interplay of pH, solvent, stoichiometry, and temperature dictates the reaction's efficiency and specificity.

The Decisive Role of pH

The reaction pH is the single most important variable.[5] It creates a delicate balance between activating the nucleophile (the amine) and deactivating the electrophile (the NHS ester).

-

Low pH (< 7.0): The primary amine of 2-(2-Aminoethoxy)isoindoline-1,3-dione exists in its protonated ammonium form (-NH₃⁺). This form is not nucleophilic, and the desired reaction will not proceed efficiently.[6]

-

Optimal pH (8.0 - 8.5): In this slightly alkaline range, a significant portion of the amine population is deprotonated and nucleophilic (-NH₂), allowing for an efficient attack on the NHS ester. While hydrolysis rates increase, the rate of aminolysis is more significantly accelerated, leading to optimal yields.[5][7]

-

High pH (> 9.0): The rate of NHS ester hydrolysis becomes extremely rapid, drastically reducing the ester's half-life and its availability to react with the amine.[8] This leads to low conjugation efficiency.[6]

Table 1: Impact of pH on NHS Ester Stability

| pH | Temperature (°C) | Half-life of NHS Ester | Implication for Conjugation |

|---|---|---|---|

| 7.0 | 4 | 4-5 hours[8] | Reaction is slow due to lower amine nucleophilicity. |

| 8.0 | 4 | ~1 hour[5] | A good balance for sensitive molecules. |

| 8.3-8.5 | Room Temp | ~30-60 minutes | Optimal range for efficient aminolysis. [6][7][9] |

| 8.6 | 4 | 10 minutes[8][10] | Hydrolysis is a significant competing reaction. |

| 9.0 | Room Temp | Minutes[5] | Very low yield expected due to rapid hydrolysis. |

Solvent System Selection

The choice of solvent depends on the solubility of the NHS ester. Since 2-(2-Aminoethoxy)isoindoline-1,3-dione is a small organic molecule, two primary solvent systems can be considered.

-

Aqueous Co-Solvent System (Standard for Bioconjugation): This is the most common approach. The amine-containing molecule is dissolved in an aqueous, amine-free buffer at the optimal pH. The NHS ester, which is often poorly soluble in water, is first dissolved in a small volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) and then added to the aqueous solution.[7][9]

-

Crucial Insight: Always use high-quality, anhydrous, amine-free DMF. Degraded DMF contains dimethylamine, which will react with the NHS ester.[7] The final concentration of the organic co-solvent should ideally be kept below 10% to avoid issues with protein denaturation if a biomolecule is the substrate.[11]

-

-

Anhydrous Organic System (For Small Molecule Synthesis): When both coupling partners are soluble in an organic solvent, performing the reaction under anhydrous conditions completely eliminates the competing hydrolysis reaction. This can lead to higher yields and require a smaller excess of the NHS ester.

-

Typical Conditions: Anhydrous DMF is used as the solvent with a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acidic NHS byproduct.[12]

-

Stoichiometry and Concentration

-

Molar Ratio: Due to the competing hydrolysis reaction in aqueous systems, a molar excess of the NHS ester is typically used to drive the reaction to completion. For biomolecules, a 5- to 20-fold molar excess is a common starting point.[5][11] For small molecule coupling in an anhydrous system, a much smaller excess (e.g., 1.5 equivalents) may be sufficient.[12]

-

Concentration: Higher concentrations of reactants (e.g., 1-10 mg/mL of the limiting reagent) favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.[6][7]

Temperature and Reaction Time

The reaction can be performed at various temperatures, offering a trade-off between reaction speed and reagent stability.

-

Room Temperature (20-25°C): Allows for shorter reaction times, typically 30 minutes to 4 hours.[8][13]

-

4°C (On Ice): Slows both the conjugation and hydrolysis reactions, extending the half-life of the NHS ester. This is often preferred for sensitive biomolecules or when performing overnight incubations.[9][13]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Protocol 1: Aqueous Co-Solvent Conjugation

This protocol is ideal for general-purpose labeling and when the NHS ester has limited aqueous solubility.

Materials:

-

2-(2-Aminoethoxy)isoindoline-1,3-dione

-

NHS ester of interest

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5.[7][9] (Ensure buffer is free of primary amines like Tris or glycine).

-

NHS Ester Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.[14]

Procedure:

-

Prepare the Amine Solution: Dissolve 2-(2-Aminoethoxy)isoindoline-1,3-dione in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in the NHS Ester Solvent (DMF or DMSO) to create a concentrated stock solution (e.g., 10-20 mg/mL).[15] NHS esters are moisture-sensitive and should not be stored in solution for extended periods.[15]

-

Calculate Reagent Volumes: Determine the volume of the NHS ester stock solution required to achieve a 5- to 10-fold molar excess relative to the amine. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

-

Initiate the Reaction: Add the calculated volume of the NHS ester solution to the amine solution while gently vortexing or stirring.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[9] Protect from light if either component is light-sensitive.

-

Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).[14] Incubate for an additional 15-30 minutes at room temperature.[5] This step deactivates any unreacted NHS ester.

-

Purify the Conjugate: Remove the NHS byproduct, excess quenching reagent, and any unreacted starting material. The appropriate method depends on the properties of the final conjugate and may include:

Protocol 2: Anhydrous Organic Conjugation

This protocol is optimized for coupling two small, organic-soluble molecules and avoids water-induced hydrolysis.

Materials:

-

2-(2-Aminoethoxy)isoindoline-1,3-dione

-

NHS ester of interest

-

Reaction Solvent: Anhydrous N,N-Dimethylformamide (DMF).[12]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Procedure:

-

Prepare Reactant Solution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Aminoethoxy)isoindoline-1,3-dione (1.5 equivalents) in anhydrous DMF.[12]

-

Add Base: Add TEA or DIPEA (1.5-2.0 equivalents) to the solution.

-

Add NHS Ester: Add the NHS ester (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.[12]

-

Incubate: Stir the reaction at room temperature or gently heat (e.g., 30°C) overnight.[12] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Purification:

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

The crude product can be purified by standard organic chemistry techniques, such as silica gel chromatography or recrystallization, to remove the triethylammonium salt byproduct and any excess starting material.[12]

-

Workflow Visualization & Summary

The general process for NHS ester conjugation follows a logical sequence of preparation, reaction, and purification.

Caption: General experimental workflow for NHS ester conjugation.

Table 2: Summary of Recommended Reaction Conditions (Aqueous System)

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| pH | 8.3 - 8.5 | Optimal balance between amine nucleophilicity and NHS ester stability.[6][7][9] |

| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines to avoid competing reactions.[8][13] |

| Solvent | Aqueous buffer with minimal (<10%) DMSO or DMF | Solubilizes NHS ester while maintaining an aqueous environment.[7][11] |

| Molar Ratio | 5-20 fold excess of NHS Ester | Drives reaction to completion in the presence of competing hydrolysis.[5] |

| Temperature | Room Temperature or 4°C | RT for faster reaction; 4°C for enhanced stability of reagents.[9] |

| Time | 1-4 hours (RT) or 4-12 hours (4°C) | Sufficient time for reaction completion.[8] |

| Quenching | 20-50 mM Tris or Glycine | Deactivates excess reactive NHS ester to prevent side reactions.[14] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incorrect pH (too low or too high).2. Hydrolyzed NHS ester.3. Amine-containing buffer (e.g., Tris) used for reaction.4. Insufficient molar excess of NHS ester. | 1. Verify buffer pH is 8.3-8.5.2. Use fresh, high-quality NHS ester; prepare stock solution immediately before use.[15]3. Switch to a recommended amine-free buffer like PBS or Bicarbonate.[5]4. Increase the molar excess of the NHS ester. |

| Multiple Products / Side Reactions | 1. Reaction pH is too high, promoting side reactions.2. Reaction time is excessively long.3. Unreacted NHS ester cross-linking during workup. | 1. Lower the pH to within the 8.0-8.5 range.2. Optimize reaction time by monitoring progress (e.g., with LC-MS).3. Ensure the quenching step is performed thoroughly before purification.[14] |

| Precipitation During Reaction | 1. Low solubility of the NHS ester or final conjugate.2. Final concentration of organic co-solvent is too high. | 1. Increase the total reaction volume to lower reactant concentrations.2. Ensure the volume of DMSO/DMF added is <10% of the total.[11] |

References

- Vertex AI Search. (n.d.). NHS ester labeling of amino biomolecules. Retrieved February 24, 2026.

- Lumi-probe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved February 24, 2026.

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved February 24, 2026.

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved February 24, 2026.

- BenchChem. (n.d.). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions. Retrieved February 24, 2026.

- BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions. Retrieved February 24, 2026.

- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved February 24, 2026.

- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved February 24, 2026.

- Fisher Scientific. (n.d.). NHS and Sulfo-NHS. Retrieved February 24, 2026.

- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved February 24, 2026.

- New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9148). Retrieved February 24, 2026.

- BenchChem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Retrieved February 24, 2026.

- BenchChem. (2025). Introduction to NHS ester amine coupling chemistry. Retrieved February 24, 2026.

- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers. Retrieved February 24, 2026.

- BroadPharm. (n.d.). Instructions for NHS-(PEG)

- PMC. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved February 24, 2026.

- A&C Co., Ltd. (n.d.). N-Hydroxysuccinimide active ester. Retrieved February 24, 2026.

- Thermo Fisher Scientific. (n.d.). DyLight NHS Ester Quenchers. Retrieved February 24, 2026.

- New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9151). Retrieved February 24, 2026.

- Reddit. (2025, June 12). Anyone have a method of purifying NHS esters? Retrieved February 24, 2026.

- BenchChem. (2025). An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry. Retrieved February 24, 2026.

- BenchChem. (n.d.). 2-(2-Aminoethyl)isoindoline-1,3-dione. Retrieved February 24, 2026.

- Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved February 24, 2026.